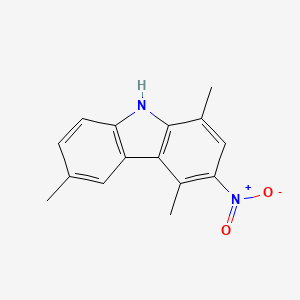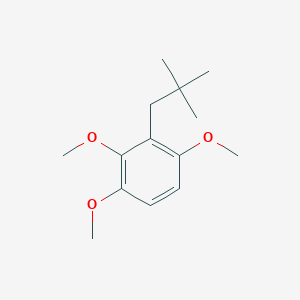
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- is an organic compound with the molecular formula C14H22O3. It is a derivative of benzene, where the benzene ring is substituted with a 2-(2,2-dimethylpropyl) group and three methoxy groups at positions 1, 3, and 4. This compound is also known by other names such as neopentylbenzene and 2,2-dimethyl-1-phenylpropane .
準備方法
The synthesis of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of excess benzene to drive the reaction to completion .
化学反応の分析
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
科学的研究の応用
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
作用機序
The mechanism by which Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- exerts its effects depends on the specific context of its use. In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxy groups on the benzene ring are electron-donating, making the ring more reactive towards electrophiles .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
類似化合物との比較
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- can be compared with other similar compounds such as:
Neopentylbenzene: Similar structure but lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,2-Dimethyl-1-phenylpropane: Another name for neopentylbenzene, highlighting the same structural features.
Methoxybenzene (Anisole): Contains a single methoxy group on the benzene ring, making it less sterically hindered and more reactive towards electrophiles compared to the trimethoxy derivative.
The uniqueness of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- lies in its combination of steric hindrance from the 2-(2,2-dimethylpropyl) group and the electron-donating effects of the three methoxy groups, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
211734-41-7 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
2-(2,2-dimethylpropyl)-1,3,4-trimethoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)9-10-11(15-4)7-8-12(16-5)13(10)17-6/h7-8H,9H2,1-6H3 |
InChIキー |
VPEHVSGJMYMRMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=C(C=CC(=C1OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
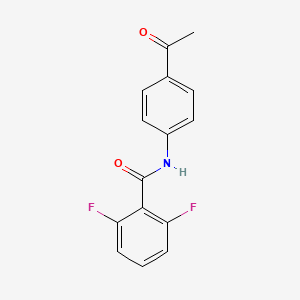
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
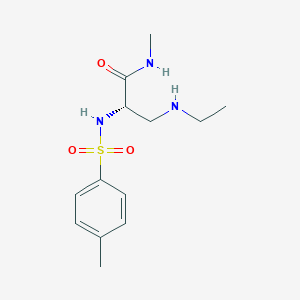

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
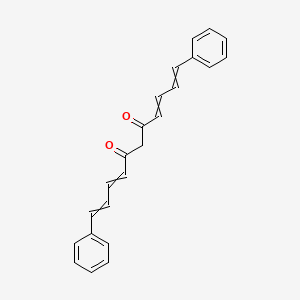

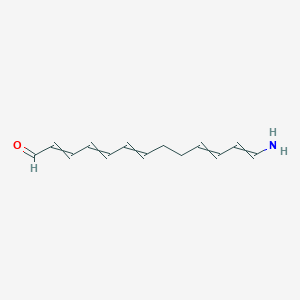
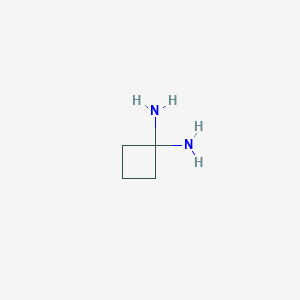

![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
